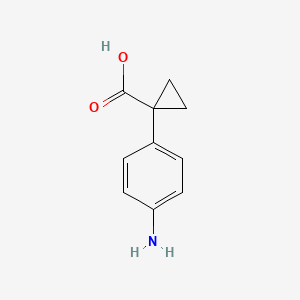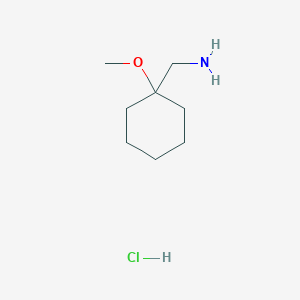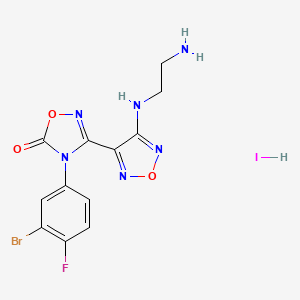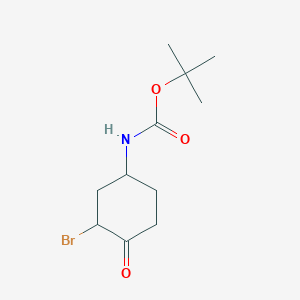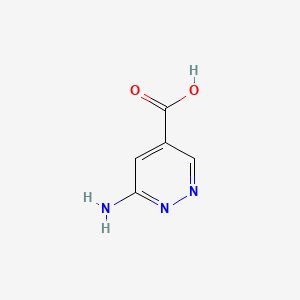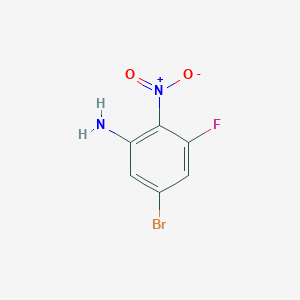
5-Bromo-3-fluoro-2-nitroaniline
Vue d'ensemble
Description
5-Bromo-3-fluoro-2-nitroaniline is a chemical compound with the CAS Number: 1193385-18-0 . It has a molecular weight of 235.01 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds typically involves a series of steps including nitration, conversion from the nitro group to an amine, and bromination . The order of these steps is important. For example, the nitration step usually needs to be the first step, not the bromination .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-fluoro-2-nitroaniline is represented by the InChI code: 1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 .Physical And Chemical Properties Analysis
5-Bromo-3-fluoro-2-nitroaniline is a solid at ambient temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
It’s worth noting that aromatic amines like “5-Bromo-3-fluoro-2-nitroaniline” are often used as building blocks in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. They can undergo a variety of chemical reactions, including substitution, reduction, and condensation reactions, which makes them versatile tools in the field of organic chemistry .
-
Organic Synthesis : Compounds like “5-Bromo-3-fluoro-2-nitroaniline” are often used as building blocks in the synthesis of various organic compounds . They can undergo a variety of chemical reactions, including substitution, reduction, and condensation reactions .
-
Pharmaceuticals : Aromatic amines are often used in the synthesis of pharmaceuticals . They can be used to create complex molecules that have therapeutic effects .
-
Dyes : Aromatic amines can be used in the production of dyes . They can react with other compounds to produce a wide range of colors .
-
Polymers : Aromatic amines can be used in the production of polymers . They can react with other compounds to form long chains or networks .
-
Biochemistry : Some aromatic amines have been used in biochemistry for various purposes . For example, they can be used in the reduction of nitro-aromatic compounds and the oxidation of alcohols .
-
Research Chemical : Compounds like “3-Fluoro-2-nitroaniline” have been used as research chemicals in the preparation of benzylamines and quinoxaline-diones .
-
Organic Synthesis : Compounds like “5-Bromo-3-fluoro-2-nitroaniline” are often used as building blocks in the synthesis of various organic compounds . They can undergo a variety of chemical reactions, including substitution, reduction, and condensation reactions .
-
Pharmaceuticals : Aromatic amines are often used in the synthesis of pharmaceuticals . They can be used to create complex molecules that have therapeutic effects .
-
Dyes : Aromatic amines can be used in the production of dyes . They can react with other compounds to produce a wide range of colors .
-
Polymers : Aromatic amines can be used in the production of polymers . They can react with other compounds to form long chains or networks .
-
Biochemistry : Some aromatic amines have been used in biochemistry for various purposes . For example, they can be used in the reduction of nitro-aromatic compounds and the oxidation of alcohols .
-
Research Chemical : Compounds like “3-Fluoro-2-nitroaniline” have been used as research chemicals in the preparation of benzylamines and quinoxaline-diones .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQHTXBNGYMWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoro-2-nitroaniline | |
CAS RN |
1193385-18-0 | |
| Record name | 5-Bromo-3-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)
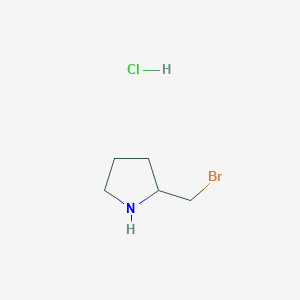
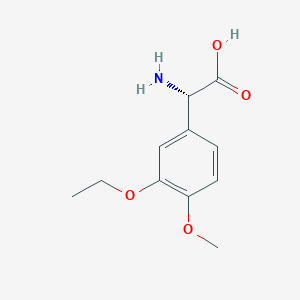
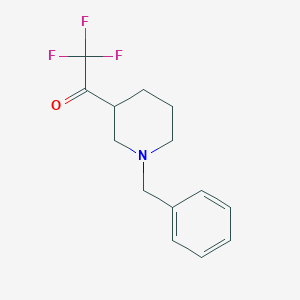


![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)
